(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol
Description
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol (CAS: 2376106-41-9) is a chiral amino alcohol featuring a para-iodophenyl substituent. Its molecular formula is C₈H₁₀INO, with a molecular weight of 263.08 g/mol . The compound’s stereochemistry (S-configuration) and iodine substitution confer unique physicochemical and biological properties. It is commonly used as an intermediate in pharmaceutical synthesis, particularly in proteolysis-targeting chimeras (PROTACs) and other bioactive molecules . The hydrochloride salt (CAS: 2376106-42-0) enhances stability and solubility, with a molecular weight of 299.54 g/mol .
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-iodophenyl)ethanol |
InChI |
InChI=1S/C8H10INO/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8,11H,5,10H2/t8-/m1/s1 |
InChI Key |
IZFQBVHODUUDIQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)I |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol typically involves the reduction of 1-(4-iodophenyl)ethan-1-one. One common method includes the use of [dibenzhydryl-(S)-tBu-(iminopyridine-oxazoline)]FeBr2 as a catalyst, along with diphenylsilane and sodium triethylborohydride in toluene at 25°C for 3 hours under an inert atmosphere . The reaction is then quenched with sodium hydroxide in methanol and lithium hydroxide monohydrate in toluene for 10 hours, yielding the desired product with a high yield of 97% .
Industrial Production Methods
Industrial production methods for (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-iodobenzaldehyde or 4-iodoacetophenone.
Reduction: Formation of 2-amino-2-(4-iodophenyl)ethanamine.
Substitution: Formation of 4-azidophenyl or 4-cyanophenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(4-iodophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-iodophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The iodine atom can facilitate radiolabeling, making it useful in imaging studies. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Iodine’s Impact: The larger atomic radius and higher molecular weight of iodine (vs.
- Substitution Position : Meta-chloro (3-Cl) and para-iodo (4-I) analogs exhibit distinct electronic effects. For example, docking studies show that para-substituted halogens optimize π–π interactions with aromatic residues like Tyr201 in collagenase .
Key Observations :
- Chlorine vs. Iodine: Dichloro analogs (2,4-Cl and 2,6-Cl) exhibit similar IC₅₀ values but differ in binding geometries. The para-iodo group in the target compound may form stronger hydrophobic interactions due to iodine’s polarizability .
- Steric Effects: Ortho-substituted halogens (e.g., 2-I in 1-(4-chloro-2-iodophenyl)ethanol) reduce synthetic yields (87–89%) compared to para-substituted analogs, likely due to steric hindrance .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
